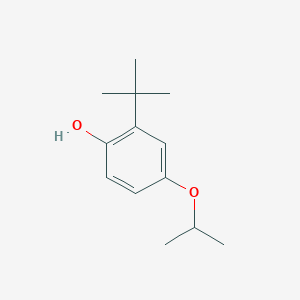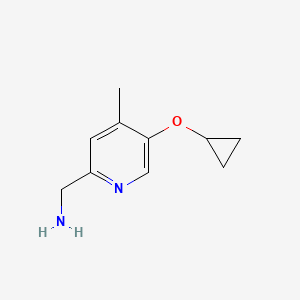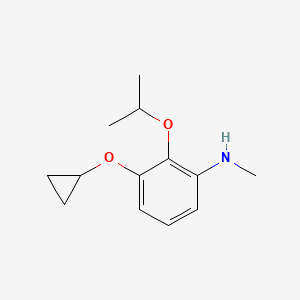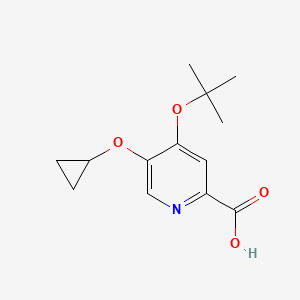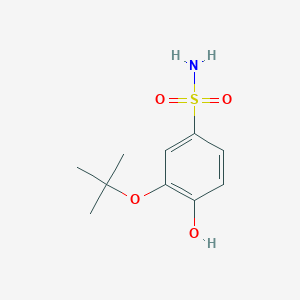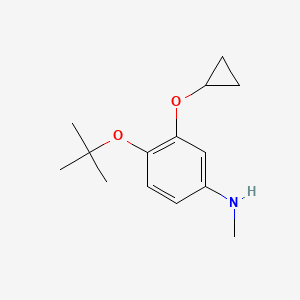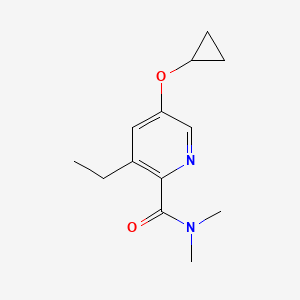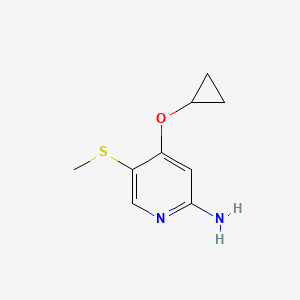
4-Cyclopropoxy-5-(methylthio)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methylsulfanyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine typically involves the functionalization of a pyridine ringThe reaction conditions often involve the use of Grignard reagents, acetic anhydride, and other catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Methylsulfanyl)methyl]pyridin-2-amine: Similar structure with a methylsulfanyl group at the 4-position.
4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine: Contains a cyclopropoxy group and a methylsulfanyl group at different positions
Uniqueness
4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the cyclopropoxy and methylsulfanyl groups provides distinct properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C9H12N2OS |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2OS/c1-13-8-5-11-9(10)4-7(8)12-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11) |
InChI-Schlüssel |
ZULBCHYTHBVGFF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CN=C(C=C1OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


